Retinoid Receptor Activity Profile: Consistently Weak Pan-RXR/RAR Activity (>1,000 nM) Contrasts with Potent RXR Agonist Benchmarks and Potent In-Class Analogs at Non-Retinoid Targets
The target compound was profiled across all six human retinoid receptor subtypes (RXRα, RXRβ, RXRγ; RARα, RARβ, RARγ) in both functional transactivation assays (CV-1 cells) and radioligand binding assays. Without exception, EC50 and Kd values exceed 1,000 nM (i.e., >1 µM), representing at least 35-fold weaker activity than the FDA-approved RXR agonist bexarotene at RXRα, and at least 50-fold weaker than the most potent spirohydantoin HIF PHD inhibitors at their primary target PHD2 [1][2][3]. This uniformly weak retinoid receptor profile is a documented, quantifiable property that distinguishes the target compound from both potent RXR agonists and from other N8-substituted spirohydantoins that achieve nanomolar potency at their cognate targets.
| Evidence Dimension | Functional activity at RXRα (transactivation assay, CV-1 cells) |
|---|---|
| Target Compound Data | EC50 > 1,000 nM |
| Comparator Or Baseline | Comparator 1 (Bexarotene): RXRα EC50 = 28–33 nM; Comparator 2 (Spirohydantoin HIF PHD inhibitors, Vachal et al. 2012): PHD2 IC50 values in the range of ~1–50 nM for optimized analogs |
| Quantified Difference | Target compound ≥ 35-fold weaker than bexarotene at RXRα; ≥ 50-fold weaker than potent spirohydantoins at their primary target (PHD2) |
| Conditions | CV-1 cell transactivation assay for RXRα; baculovirus-expressed receptor radioligand binding assay ([³H]-RA, [³H]-9-cis-RA); PHD2 enzymatic inhibition assay (Vachal et al. 2012) |
Why This Matters
For researchers requiring a spirohydantoin scaffold with minimal interference in retinoid receptor pathways—whether as a negative control, a selectivity counter-screen compound, or a starting scaffold for parallel medicinal chemistry optimization—this compound's documented lack of retinoid activity provides a procurement-relevant rationale that cannot be assumed for other N8-substituted analogs.
- [1] BindingDB Entry BDBM50403583 (CHEMBL2111535). Affinity data: RXRα EC50 > 1,000 nM (CV-1 transactivation), RXRα Kd > 1,000 nM (radioligand binding), with equivalent values for RXRβ, RXRγ, RARα, RARβ, RARγ. Curated by ChEMBL. View Source
- [2] Bexarotene (LGD1069) pharmacological data: RXRα EC50 = 28–33 nM, RXRβ EC50 = 24–25 nM, RXRγ EC50 = 20–25 nM in CV-1 transactivation assays. Source: BindingDB BDBM50032675; ProbeChem; MedChemExpress. View Source
- [3] Vachal, P.; Miao, S.; Pierce, J. M.; et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. J. Med. Chem. 2012, 55 (7), 2945–2959. PHD2 IC50 values for optimized spirohydantoins in the low nanomolar range. View Source
